Product packaging for 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol(Cat. No.:)

4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol

Cat. No.: B13258340
M. Wt: 183.25 g/mol
InChI Key: VMZPPPZUAFJNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol is a chemical compound of interest in organic and medicinal chemistry research. This molecule features a furan ring, a heterocyclic aromatic system known for its prevalence in bioactive molecules and industrial applications , which is substituted with an ethylamino chain that terminates in a secondary alcohol. The presence of both amino and alcohol functional groups on a butane backbone classifies it as an amino alcohol, a structural motif found in various compounds with significant chemical and biological properties . This specific molecular architecture, particularly the furan-2-ylethylamino group, is shared with other research compounds such as 2-{[1-(furan-2-yl)ethyl]amino}propan-1-ol and 4-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-2-ol, indicating its potential utility as a synthetic intermediate or building block in the development of more complex molecules . The compound is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO2 B13258340 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

4-[1-(furan-2-yl)ethylamino]butan-2-ol

InChI

InChI=1S/C10H17NO2/c1-8(12)5-6-11-9(2)10-4-3-7-13-10/h3-4,7-9,11-12H,5-6H2,1-2H3

InChI Key

VMZPPPZUAFJNOS-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC(C)C1=CC=CO1)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 1 Furan 2 Yl Ethyl Amino Butan 2 Ol

Advanced Retrosynthetic Analysis and Strategic Precursor Development for 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol

Retrosynthetic analysis is a foundational technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available, or easily synthesized precursors. This approach allows for the logical design of a synthetic route.

Critical Disconnections Leading to Key Furan (B31954) and Butanol Building Blocks

The most logical retrosynthetic disconnection for this compound is at the carbon-nitrogen (C-N) bond of the secondary amine. This disconnection is strategic as it aligns with a well-established bond-forming reaction: reductive amination. This process simplifies the target molecule into two key building blocks:

A chiral furan-derived amine: 1-(Furan-2-yl)ethan-1-amine.

A functionalized butanol precursor: 4-Hydroxybutan-2-one.

This disconnection is advantageous because it isolates the two chiral centers of the target molecule into separate precursors, allowing for a more controlled approach to establishing the final stereochemistry. The furan-containing amine already possesses one of the required stereocenters, which can then be used to influence the stereochemistry of the second center during the coupling reaction.

Synthesis and Optimization of Chiral Furan-Derived Ethylamine (B1201723) Intermediates

The synthesis of enantiomerically pure 1-(Furan-2-yl)ethan-1-amine is a critical step. Two primary strategies are employed for obtaining such chiral amines: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis: This approach aims to create the desired enantiomer directly. A common method involves the asymmetric reduction of a precursor ketone or ketoxime. For instance, 2-acetylfuran (B1664036) can be converted to its oxime ether, which is then subjected to enantioselective reduction using a chiral catalyst, such as a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst. This method can provide high enantiomeric excess (ee).

Chiral Resolution: This is a widely used industrial method where a racemic mixture of the amine is prepared first, followed by separation of the enantiomers. rsc.org The racemic amine can be synthesized via a standard, non-chiral reductive amination of 2-acetylfuran using ammonia (B1221849). The resolution is then achieved by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These salts possess different physical properties, notably solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the amine is recovered by treating the salt with a base. Enzymatic resolution, where an enzyme selectively acylates one enantiomer, is another powerful technique. google.com

Optimization of these processes involves screening different chiral resolving agents, solvents for crystallization, and reaction conditions to maximize the yield and enantiomeric purity of the desired amine enantiomer.

Preparation of Functionalized Butanone Precursors for Reductive Amination

The second key precursor, 4-hydroxybutan-2-one, is a beta-hydroxy ketone. It can be synthesized through several established methods.

One common industrial method is the base-catalyzed aldol (B89426) condensation of acetone (B3395972) and formaldehyde. guidechem.com This reaction must be carefully controlled to prevent side reactions, such as self-condensation of acetone or the formation of polymeric byproducts. guidechem.com

An alternative and often higher-yielding laboratory synthesis involves the selective oxidation of a diol precursor, 1,3-butanediol. google.com This oxidation can be achieved using a variety of oxidizing agents. A modern approach utilizes hydrogen peroxide as a green oxidant in the presence of a suitable catalyst, such as a tungstate (B81510) salt. guidechem.comgoogle.com This method is advantageous as it produces water as the only byproduct, making it an environmentally benign process. google.com

For certain synthetic strategies, particularly to avoid interference from the hydroxyl group during subsequent reactions, it may be necessary to use a protected form of the butanone precursor. The hydroxyl group can be protected with a standard protecting group, such as a benzyl (B1604629) (Bn) or a silyl (B83357) ether (e.g., TBDMS), prior to the reductive amination step.

Optimized Forward Synthesis and Reaction Pathway Elucidation for this compound

The forward synthesis involves the coupling of the two key precursors via reductive amination, a cornerstone reaction in amine synthesis. This reaction proceeds in two stages: the formation of an imine or enamine intermediate followed by its reduction.

Comparative Analysis of Reductive Amination Protocols for Yield and Selectivity

The reaction between the chiral 1-(furan-2-yl)ethan-1-amine and 4-hydroxybutan-2-one is a direct reductive amination. The choice of reducing agent is crucial for the success of this transformation, impacting yield, selectivity, and functional group tolerance. jocpr.com Several protocols are available, each with distinct advantages.

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Often the reagent of choice for modern reductive aminations. harvard.edu It is a mild and selective reducing agent that can reduce the intermediate iminium ion in the presence of the starting ketone. masterorganicchemistry.com It does not reduce the ketone precursor, minimizing side reactions. Reactions are typically run in aprotic solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE). commonorganicchemistry.com

Sodium Cyanoborohydride (NaBH₃CN): A classic reagent for this transformation. It is effective under mildly acidic conditions (pH ~6-7), which facilitate iminium ion formation. harvard.edu A primary drawback is its high toxicity and the potential for cyanide contamination in the final product. mdma.ch

Catalytic Hydrogenation (H₂/Catalyst): This method involves reacting the amine and ketone under a hydrogen atmosphere in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel. wikipedia.org It is considered a "green" chemistry approach as it avoids stoichiometric inorganic waste. However, it may require elevated pressures and temperatures and can sometimes lead to the reduction of other functional groups, such as the furan ring, if not carefully controlled.

The following table provides a comparative overview of these common reductive amination protocols as they might be applied to the synthesis of the target molecule.

Reducing AgentTypical SolventReaction ConditionsRepresentative YieldAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCM, DCE, THFRoom Temperature, 12-24h85-95%High selectivity for iminium ion; mild conditions; good functional group tolerance. harvard.edumdma.chMoisture sensitive; relatively expensive.
Sodium Cyanoborohydride (NaBH₃CN)Methanol, EthanolpH 6-7, Room Temperature, 12-24h80-90%Effective and well-established. commonorganicchemistry.comHighly toxic; potential for cyanide waste. mdma.ch
H₂ / Pd/CMethanol, Ethanol1-10 atm H₂, Room Temp to 50°C75-85%Green (atom economical); no toxic byproducts. wikipedia.orgRequires specialized pressure equipment; potential for over-reduction of other functional groups. wikipedia.org

Stereochemical Control Strategies in the Formation of Chiral Centers within this compound

The target molecule possesses two chiral centers: one at the ethylamine moiety and a new one created at the butanol backbone during the reductive amination. The stereochemical outcome of the reaction is therefore of paramount importance.

Substrate Control: The most direct strategy for controlling the stereochemistry of the newly formed center is through substrate control. By using an enantiomerically pure starting material, such as (R)- or (S)-1-(furan-2-yl)ethan-1-amine, the existing stereocenter can direct the approach of the reducing agent to the iminium intermediate. The bulky furan group will sterically hinder one face of the molecule, leading to a preferential attack of the hydride from the less hindered face. This results in the formation of one diastereomer in excess over the other. The level of diastereoselectivity is dependent on the steric bulk of the substituents and the specific reducing agent used. Sterically more demanding reducing agents often lead to higher diastereomeric ratios. mdma.ch

Catalyst Control: Asymmetric reductive amination using chiral catalysts offers an alternative approach, particularly if starting from achiral precursors. jocpr.com Chiral transition metal complexes or organocatalysts can create a chiral environment around the reaction site, guiding the reduction to favor one enantiomer. rsc.orgchemrxiv.orgresearchgate.net More recently, enzymatic methods employing reductive aminases (RedAms) have emerged as powerful tools for stereoselective amine synthesis, offering high enantioselectivity under mild, aqueous conditions. nih.govrsc.org While these methods are typically used to set the first stereocenter, they can also be applied in diastereoselective syntheses.

The table below illustrates potential diastereomeric ratios that could be achieved in a substrate-controlled reductive amination, based on outcomes for similar reactions.

Chiral Amine PrecursorCarbonyl PrecursorReducing AgentExpected Major DiastereomerTypical Diastereomeric Ratio (d.r.)
(S)-1-(Furan-2-yl)ethan-1-amine4-Hydroxybutan-2-oneNaBH(OAc)₃(S,S) or (S,R)>85:15
(S)-1-(Furan-2-yl)ethan-1-amine4-Hydroxybutan-2-oneNaBH₃CN(S,S) or (S,R)70:30 - 85:15
(S)-1-(Furan-2-yl)ethan-1-amine4-Hydroxybutan-2-oneH₂ / Pd/C(S,S) or (S,R)50:50 - 70:30

Investigation of Catalytic Systems for Enhanced Reaction Efficiency and Atom Economy

Modern organic synthesis emphasizes the use of catalytic systems to improve reaction efficiency, reduce waste, and enhance atom economy. wikipedia.orgjocpr.comnih.gov For the synthesis of γ-amino alcohols like this compound, several catalytic strategies can be envisioned, primarily focusing on the formation of the C-N bond through methods such as reductive amination or hydroamination.

Reductive Amination: A primary route to this compound would involve the reductive amination of a suitable β-hydroxy ketone with 1-(furan-2-yl)ethan-1-amine or the reductive amination of 4-aminobutan-2-ol (B1584018) with 1-(furan-2-yl)ethan-1-one. Catalytic systems for such transformations are designed to be highly efficient and selective, often operating under mild conditions. wikipedia.org Iridium-based catalysts, for instance, have been successfully employed for the reductive amination and transfer hydrogenation of diketones to access β- and γ-amino alcohols using formic acid as a hydrogen donor. nih.gov These catalysts demonstrate high activity and functional group tolerance. jst.go.jp

Asymmetric Synthesis: The synthesis of specific stereoisomers of this compound can be achieved through asymmetric catalysis. Copper-catalyzed hydroamination of unprotected allylic alcohols has emerged as a powerful method for the asymmetric synthesis of γ-amino alcohols, providing excellent regio- and enantioselectivity. nih.gov Another approach is the diastereoselective reduction of β-amino ketones, where complementary catalytic systems can provide access to all possible diastereomers. For example, iridium-catalyzed asymmetric transfer hydrogenation can yield anti-products, while rhodium-catalyzed asymmetric hydrogenation often produces syn-products. rsc.orgrsc.orgresearchgate.net

Below is a table summarizing potential catalytic systems applicable to the synthesis of γ-amino alcohols, which could be adapted for this compound.

Catalyst SystemReaction TypeKey FeaturesPotential Application
Ir-complexes with HCO₂HReductive Amination / Transfer HydrogenationMild conditions, broad substrate scope, high yields. nih.govSynthesis from a diketone precursor.
CuH with chiral ligandsAsymmetric HydroaminationHigh regio- and enantioselectivity for chiral γ-amino alcohols. nih.govEnantioselective synthesis from an allylic alcohol.
Rh-BINAPAsymmetric HydrogenationProduces syn-γ-amino alcohols with excellent diastereoselectivity. rsc.orgrsc.orgDiastereoselective synthesis from a β-amino ketone.
Ir/α-amino acid amide complexAsymmetric Transfer HydrogenationAffords anti-γ-amino alcohols with high selectivity. rsc.orgrsc.orgComplementary diastereoselective synthesis.
Engineered Amine Dehydrogenase (AmDH)Biocatalytic Reductive AminationHigh enantioselectivity (>99% ee), mild aqueous conditions, uses ammonia. nih.govfrontiersin.orgGreen and highly selective synthesis of chiral analogs.

These catalytic approaches significantly improve atom economy by minimizing the use of stoichiometric reagents and often proceeding with high selectivity, thereby reducing the formation of byproducts and simplifying purification processes. wikipedia.orgnih.gov

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies on this compound

To explore the biological potential of this compound, the synthesis of a diverse library of analogs is essential for comprehensive structure-activity relationship (SAR) studies. This involves systematic modifications at different positions of the molecule, including the furan ring and the butanol chain.

The furan ring is a versatile heterocycle that can be functionalized through various methods. numberanalytics.com Its high electron density makes it susceptible to electrophilic substitution, and modern C-H functionalization techniques offer direct routes to derivatives. numberanalytics.comnih.gov

Electrophilic Substitution: The furan ring can undergo reactions such as formylation, acylation, and halogenation, typically at the C5 position (and C3 to a lesser extent) due to the directing effect of the oxygen atom. numberanalytics.com

C-H Functionalization: Palladium-catalyzed C-H arylation or homocoupling reactions can be used to introduce aryl or other furan moieties, typically at the C-H bond adjacent to the oxygen atom. researchgate.net However, the sensitivity of furan derivatives to harsh conditions like strong acids or high temperatures must be considered, making milder catalytic methods preferable. nih.gov

Modification of the Ethyl Substituent: The ethyl group connecting the furan ring to the amino group can also be a point of modification, although this would likely require de novo synthesis starting from different furan-2-yl ketones or aldehydes.

The secondary amine and secondary hydroxyl groups on the butanol chain are key sites for derivatization, influencing properties such as hydrogen bonding capacity, polarity, and basicity. Chemoselective modification is crucial given the presence of two nucleophilic groups. nih.gov

Amine Modification: The secondary amine can be acylated with various acid chlorides or anhydrides to form amides, sulfonylated to form sulfonamides, or reductively alkylated to introduce new alkyl groups. wikipedia.org Fine-tuning the electronic properties of reagents, such as using ynones, can allow for selective modification of secondary amines even in complex environments. nih.gov

Hydroxyl Modification: The secondary hydroxyl group can be acylated to form esters or etherified. Selective acylation of a secondary hydroxyl in the presence of an amine can be challenging but may be achieved using specific catalysts that promote O-acylation over N-acylation. jst.go.jp Alternatively, the amine can be temporarily protected, allowing for straightforward modification of the hydroxyl group, followed by deprotection. nih.gov

The target molecule contains at least two stereocenters: one at the carbon bearing the furan group and the amino group, and another at the carbon with the hydroxyl group. This results in four possible stereoisomers (RR, SS, RS, SR). The preparation of enantiomerically pure isomers is critical for investigating stereoselectivity in biological interactions.

Several strategies can be employed for the stereocontrolled synthesis:

Chiral Pool Synthesis: Starting from enantiomerically pure precursors, such as chiral amino acids or epoxides, can set the stereochemistry of one or more centers.

Asymmetric Catalysis: As discussed in section 2.2.3, methods like asymmetric hydroamination or the diastereoselective reduction of chiral β-amino ketones are powerful tools for creating specific stereoisomers. rsc.orgnih.gov For example, copper-catalyzed asymmetric hydroamination can establish the stereocenter at the γ-position relative to the alcohol. nih.gov

Chiral Auxiliaries: The use of chiral auxiliaries, such as those derived from 1,2-amino alcohols, can direct the stereochemical outcome of key bond-forming reactions. acs.org

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and economically viable processes. This involves considerations such as atom economy, the use of renewable feedstocks (furan itself can be biomass-derived), and minimizing waste through catalytic and solvent-free methods. wikipedia.org

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. researchgate.net

Aqueous Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. The synthesis of β-amino alcohols via the aminolysis of epoxides has been shown to proceed efficiently in water, often without the need for a catalyst. organic-chemistry.org Biocatalytic approaches using engineered enzymes inherently operate in aqueous buffers, making them highly sustainable. nih.govfrontiersin.org

Solvent-Free Reactions: Conducting reactions under solvent-free conditions is a highly effective green strategy. The ring-opening of epoxides with amines to form β-amino alcohols has been successfully demonstrated under solvent-free conditions, providing high yields and regioselectivity without the need for catalysts or excess reagents. tandfonline.comresearchgate.nettandfonline.com

Green Solvents: When a solvent is necessary, replacing hazardous solvents like dichloromethane or DMF with greener alternatives is crucial. Bio-based solvents such as Cyrene™ or deep eutectic solvents (DESs) are emerging as viable replacements for amide bond formation and other reactions involved in derivatization. mdpi.comrsc.org Ethanol is another excellent green solvent for reactions like molybdenum-catalyzed allylic amination. acs.org Supercritical carbon dioxide (sc-CO₂) can serve as both a solvent and a promoter for the synthesis of imine intermediates, which can then be reduced to the target amine. chemistryviews.org

Implementation of Renewable Reagents and Catalysts in the Synthetic Cascade

The synthesis of this compound can be envisioned through a synthetic cascade that prioritizes the use of renewable starting materials and green catalytic systems. This approach aligns with the principles of sustainable chemistry by reducing reliance on petrochemical feedstocks and employing more environmentally benign reaction conditions. A plausible and green-oriented synthetic pathway involves a convergent strategy centered on the reductive amination of a furan-based ketone with a bio-derived amino alcohol.

The key transformations in this proposed cascade are:

Synthesis of the furanic precursor, 1-(furan-2-yl)ethanone, from biomass-derived furfural (B47365).

Biocatalytic synthesis of the chiral amino alcohol precursor, 4-aminobutan-2-ol.

Catalytic reductive amination of 1-(furan-2-yl)ethanone with 4-aminobutan-2-ol.

This section details the implementation of renewable reagents and catalysts for each stage of this cascade, drawing upon recent advancements in green chemistry and biocatalysis.

Renewable Synthesis of 1-(Furan-2-yl)ethanone

The furan moiety is a cornerstone of bio-based chemistry, with furfural being a key platform molecule derived from the acid-catalyzed dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, such as agricultural residues and forestry waste. rsc.org The conversion of furfural into 1-(furan-2-yl)ethanone (also known as 2-acetylfuran) represents a critical step in building the carbon skeleton of the target molecule.

Green synthetic strategies for this conversion focus on moving away from traditional Friedel-Crafts acylation, which often uses stoichiometric amounts of Lewis acids and hazardous solvents. An alternative pathway involves the aldol condensation of furfural with a renewable C2 source, followed by selective hydrogenation/dehydration. For instance, studies have demonstrated the aldol condensation of furfural with 2-butanone (B6335102) (a compound that can also be derived from biomass) using solid base catalysts like magnesium-aluminum mixed oxides. mdpi.com While this produces a larger molecule, related pathways using acetone can lead to precursors for 2-acetylfuran. The direct synthesis from furfural using greener acylation methods or catalytic routes is an active area of research.

Furthermore, biocatalytic approaches offer a promising avenue. For example, the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone has been successfully demonstrated using whole-cell biocatalysts like Lactobacillus paracasei, achieving high yields and excellent enantiomeric excess. researchgate.net Similar enzymatic processes could be developed for the synthesis of the furan-based ketone precursor itself. The efficient bioreduction of 1-(furan-2-yl)ethanone to its corresponding chiral alcohol using Lactobacillus paracasei has also been reported, highlighting the potential of biocatalysis in manipulating furanic structures. researchgate.net

Biocatalytic Production of 4-Aminobutan-2-ol

Chiral amino alcohols are valuable synthons in the pharmaceutical industry. nih.gov Traditional chemical syntheses often involve multiple steps, hazardous reagents, and challenging purifications. vcu.edu Biocatalysis, particularly through the use of enzymes, provides a direct and highly selective route to these compounds under mild, aqueous conditions.

The synthesis of 4-aminobutan-2-ol can be achieved via the asymmetric reductive amination of a corresponding hydroxy ketone precursor, 4-hydroxybutan-2-one. This transformation can be efficiently catalyzed by amine dehydrogenases (AmDHs). frontiersin.org These enzymes utilize an inexpensive amino donor like ammonia and a nicotinamide (B372718) cofactor (NADH or NADPH), which can be regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase with glucose as a sacrificial substrate), making the process atom-economical and sustainable. nih.govwhiterose.ac.uk

Research has shown that native and engineered AmDHs are effective for the synthesis of various short-chain chiral amino alcohols with high conversion rates and excellent enantioselectivity. frontiersin.orgwhiterose.ac.uk This biocatalytic approach eliminates the need for heavy metal catalysts and harsh reagents typically used in chemical reductions. nih.gov

Enzyme ClassPrecursorKey FeaturesProduct ExampleReference(s)
Amine Dehydrogenase (AmDH)α- or β-hydroxy ketones- High stereoselectivity- Uses ammonia as N-source- Mild, aqueous conditions- In-situ cofactor regeneration(S)-3-aminobutan-1-ol frontiersin.org
Engineered AmDHα-hydroxy ketones- Improved activity via protein engineering- High conversion at preparative scale- High enantiomeric excess (>99%)(S)-2-aminobutan-1-ol nih.gov

Green Catalytic Reductive Amination Cascade

The final and key step in the synthesis of this compound is the reductive amination between 1-(furan-2-yl)ethanone and 4-aminobutan-2-ol. Green approaches to this transformation focus on replacing stoichiometric hydride reagents with catalytic hydrogenation and employing catalysts that are efficient, selective, and reusable. wikipedia.orgacsgcipr.org

Heterogeneous Catalysis: The use of heterogeneous catalysts is central to sustainable chemical processes, offering advantages in separation, recovery, and recycling. For the reductive amination of furan derivatives, non-noble metal catalysts are gaining prominence over their expensive and less abundant precious metal counterparts (e.g., Pd, Pt, Ru). mdpi.combohrium.comresearchgate.net Catalysts based on nickel (Ni) and cobalt (Co) have demonstrated high efficacy and selectivity for the reductive amination of furanic aldehydes and ketones. bohrium.comacs.org These catalysts are often supported on high-surface-area materials to enhance their activity and stability. The reaction typically uses molecular hydrogen (H₂) as the clean and sustainable reducing agent, with water being the only byproduct. dtu.dk

CatalystSubstrateAmine SourceReductantKey FindingsReference(s)
Ni₆AlOₓ5-Hydroxymethylfurfural (HMF)Aqueous NH₃H₂ (1 bar)99% yield of the corresponding primary amine under mild conditions. acs.org
Ni/SBA-155-Hydroxymethylfurfural (HMF)NH₃H₂ (1.5 MPa)~90% amine yield, outperforming noble metal catalysts like Ru/C and Pd/C. bohrium.com
Raney CoFurfuralNH₃H₂Up to 99% yield of furfurylamine. mdpi.com

Biocatalysis: An increasingly attractive alternative is biocatalytic reductive amination. Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) can catalyze the direct reductive amination of ketones with primary or secondary amines. researchgate.net This one-pot reaction proceeds with high enantioselectivity under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media. This methodology avoids the use of pressurized hydrogen gas and metal catalysts, significantly improving the process's green credentials. The development of robust IREDs and RedAms through protein engineering is expanding the substrate scope to include a wide variety of ketones and amines, making this a highly promising strategy for industrial applications. researchgate.net

By integrating these renewable and catalytic methodologies into a cohesive synthetic cascade, the production of this compound can be achieved in a manner that is both efficient and environmentally responsible.

Computational and Theoretical Chemistry Investigations on 4 1 Furan 2 Yl Ethyl Amino Butan 2 Ol

Quantum Mechanical Studies of Electronic Structure and Reactivity Profiles

Quantum mechanical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. For a molecule like 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol, these studies would provide invaluable insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry.

These calculations would yield optimized bond lengths, bond angles, and dihedral angles. The energetics of the molecule, including its total electronic energy, enthalpy, and Gibbs free energy of formation, would also be computed. This information is crucial for understanding the molecule's thermodynamic stability.

Table 1: Hypothetical Optimized Geometrical Parameters from DFT Calculations (Note: This table is for illustrative purposes only and does not represent actual calculated data.)

Parameter Bond/Angle Calculated Value
Bond Length C(furan)-C(ethyl) ~1.5 Å
Bond Length C(ethyl)-N ~1.47 Å
Bond Length N-C(butan) ~1.47 Å
Bond Length C(butan)-O ~1.43 Å
Bond Angle C-N-C ~112°

Analysis of Frontier Molecular Orbitals (FMOs) and Electrostatic Potential Surfaces

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

An electrostatic potential (ESP) surface map would visualize the charge distribution on the molecule's surface. For this compound, regions of negative potential (red/yellow) would likely be concentrated around the oxygen and nitrogen atoms, indicating areas susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the hydroxyl and amine protons.

Prediction of Chemical Reactivity and Potential Reaction Pathways

Based on the FMO analysis and ESP maps, predictions about the chemical reactivity of this compound could be made. For instance, the nitrogen and oxygen atoms would be predicted as likely sites for protonation or coordination to metal ions. The furan (B31954) ring, being an aromatic system, could potentially undergo electrophilic substitution, and the specific sites of reaction would be guided by the calculated charge distributions and orbital densities.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum mechanics provides a static picture of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of the molecule over time, including its flexibility and interactions with its environment.

Exploration of Preferred Conformational States in Solution and Gas Phase

This compound has several rotatable bonds, leading to a large number of possible conformations. MD simulations in both the gas phase and in various solvents would explore the conformational landscape to identify the most populated and energetically favorable shapes the molecule adopts. This is achieved by solving Newton's equations of motion for the atoms of the system.

Assessment of Intramolecular Hydrogen Bonding and Conformational Flexibility

A key feature of this compound is the presence of both a hydroxyl (-OH) group and a secondary amine (-NH-) group, which can act as hydrogen bond donors, and the oxygen and nitrogen atoms, which can act as acceptors. MD simulations would be instrumental in determining the presence and stability of intramolecular hydrogen bonds, for example, between the hydroxyl proton and the amine nitrogen. Such interactions would significantly influence the molecule's preferred conformation. The simulations would also provide data on the flexibility of different parts of the molecule by analyzing the fluctuations of dihedral angles over time.

Investigation of Molecular Mechanisms and Biological Interactions of 4 1 Furan 2 Yl Ethyl Amino Butan 2 Ol Pre Clinical/in Vitro Focus

Characterization of Enzyme Modulation and Kinetic Interactions

Currently, there is no available data from in vitro assays to characterize the modulatory effects of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol on any specific enzyme classes.

In Vitro Enzyme Inhibition/Activation Assays with Relevant Target Classes

No studies have been published that detail the screening of this compound against a panel of enzymes to determine its inhibitory or activatory profile.

Determination of Inhibition Constants (Ki) and Half-maximal Inhibitory Concentrations (IC50)

Without primary research data, the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound against any enzymatic target are unknown.

Interactive Data Table: Enzyme Inhibition Profile of this compound

Enzyme TargetIC50 (µM)Ki (µM)Type of Inhibition
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Mechanistic Studies of Enzyme-Substrate-Inhibitor Complexes (e.g., competitive, non-competitive)

Mechanistic studies to elucidate the nature of enzyme-substrate-inhibitor complexes, such as whether the inhibition is competitive, non-competitive, or uncompetitive, have not been conducted for this compound.

Receptor Binding and Ligand-Target Engagement Studies

There is no publicly available research on the receptor binding profile of this compound.

Radioligand Displacement Assays to Determine Receptor Affinities

No radioligand displacement assays have been reported in the scientific literature to determine the binding affinities of this compound for any specific receptors.

Interactive Data Table: Receptor Binding Affinity of this compound

Receptor TargetLigandKi (nM)
Data Not AvailableData Not AvailableData Not Available

Functional Assays to Probe Agonist, Antagonist, or Allosteric Modulatory Activity

Functional assays to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at any given receptor have not been described in published research.

Despite a comprehensive search for scientific literature, specific preclinical and in vitro research data for the chemical compound this compound is not available in the public domain. As a result, a detailed article focusing solely on the molecular mechanisms, biological interactions, and structure-activity relationships of this particular compound, as per the requested outline, cannot be generated at this time.

General information regarding the biological activities of broader classes of compounds containing furan (B31954) moieties or amino alcohol structures exists. For instance, furan derivatives have been investigated for a variety of biological activities, and their effects can be attributed to the specific substitutions on the furan ring. nih.govijabbr.com Similarly, the structure-activity relationships of various amino alcohols have been a subject of study in medicinal chemistry, with the arrangement of the amino and alcohol groups influencing their biological targets and efficacy. researchgate.netnih.gov

However, without specific studies on this compound, any discussion on its binding site specificity, modulation of cellular pathways, effects on signaling proteins, or the specific contributions of its furan and butanol amine components would be speculative and not based on direct scientific evidence.

Further research, including preclinical and in vitro studies, would be necessary to elucidate the specific molecular and cellular interactions of this compound. Such studies would be required to investigate its potential receptor binding profiles, its influence on signaling cascades, and to perform transcriptomic and proteomic analyses to understand its cellular impact. Additionally, structure-activity relationship studies would need to be conducted by synthesizing and testing analogs to determine the precise roles of the furan moiety and the butanol amine chain in its biological activity.

At present, the absence of this foundational research in publicly accessible scientific databases prevents the creation of the requested detailed and evidence-based article.

Structure-Activity Relationship (SAR) Elucidation for Biological Mechanisms

Impact of Stereochemistry on Biological Interactions and Target Selectivity

No publicly available studies were identified that investigate the stereoisomers of this compound. Research on the differential binding affinities, target selectivity, or pharmacological effects of its potential enantiomers and diastereomers has not been published. Therefore, no data can be presented on how the spatial arrangement of its atoms might influence its interaction with biological targets.

Investigation of Metabolic Stability in Microsomal Systems

There is no available in vitro data from studies using liver microsomes (from human or other species) to assess the metabolic stability of this compound. Consequently, key parameters such as the rate of metabolism, intrinsic clearance (CLint), and half-life (t½) in these preclinical systems have not been determined.

While general principles of drug metabolism suggest that the furan moiety can be a site of metabolic activity, often leading to the formation of reactive metabolites, specific pathways and the rate at which they occur for this compound have not been experimentally verified. nih.govacs.orgnih.govresearchgate.netglobethesis.com The metabolic fate of the butan-2-ol side chain is also unknown. Without experimental data, it is not possible to construct a data table detailing its metabolic stability.

Potential Theoretical and Methodological Applications of 4 1 Furan 2 Yl Ethyl Amino Butan 2 Ol in Chemical Biology and Advanced Materials

Development of 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol as a Chemical Probe for Unraveling Biological Pathways

The structure of this compound makes it an intriguing candidate for development as a chemical probe to investigate complex biological systems. Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their functions in a cellular context.

Phenotypic screening is a powerful approach in drug discovery that identifies compounds inducing a desired change in a cell or organism's phenotype, without prior knowledge of the drug's molecular target. The furan (B31954) ring in this compound is a common scaffold in medicinal chemistry, with furan-containing compounds exhibiting a wide range of biological activities. researchgate.net For instance, derivatives of furan-2-carboxylic acid have been investigated for their potential in ameliorating type 2 diabetes through the inhibition of gluconeogenesis. researchgate.net

Theoretically, this compound could be included in compound libraries for phenotypic screens to identify novel biological activities. Its chiral nature, with two stereogenic centers, would be particularly valuable, as different stereoisomers could exhibit distinct biological effects, providing initial structure-activity relationship (SAR) data.

Should a desirable phenotype be observed, the next critical step is target deconvolution—the process of identifying the molecular target(s) responsible for the observed phenotype. The secondary amine and hydroxyl groups of this compound offer convenient handles for chemical modification. For example, a "clickable" alkyne or azide (B81097) tag could be appended to the molecule without significantly altering its core structure. This modified probe could then be used in techniques like activity-based protein profiling (ABPP) to covalently label its protein targets within a complex biological sample.

Affinity chromatography is a widely used technique for purifying and identifying proteins that bind to a specific ligand. The structure of this compound is well-suited for its use as a ligand in this context.

To create an affinity matrix, the compound would be immobilized onto a solid support, such as agarose (B213101) beads. The secondary amine or hydroxyl group could be used for covalent attachment to the support, ideally through a linker arm to minimize steric hindrance and allow for effective interaction with potential binding partners. A cell lysate or protein mixture would then be passed through the column containing the immobilized ligand. Proteins that specifically bind to this compound would be retained on the column, while non-binding proteins would be washed away. The bound proteins could then be eluted and identified using techniques like mass spectrometry. This approach could lead to the discovery of novel protein targets for furan-based compounds and provide insights into their mechanisms of action.

Exploration of this compound as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. Chiral auxiliaries and ligands are essential tools in this field, transferring their stereochemical information to the final product. wikipedia.org

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The chiral 1-(furan-2-yl)ethylamino moiety of this compound could theoretically serve as such an auxiliary. For example, the secondary amine could be acylated with a prochiral substrate. The resulting amide would then possess a defined three-dimensional structure, influenced by the stereocenters of the auxiliary, which could direct the approach of a reagent to one face of the molecule over the other in subsequent reactions, such as alkylations or aldol (B89426) additions. After the desired transformation, the auxiliary could be cleaved and potentially recovered. The furan ring, with its specific steric and electronic properties, could play a crucial role in influencing the facial selectivity of the reaction.

The nitrogen of the secondary amine and the oxygen of the hydroxyl group in this compound can act as donor atoms, making the compound a potential bidentate ligand for transition metals. The resulting metal complexes would be chiral, a key requirement for their use in asymmetric catalysis.

The design of such complexes would involve reacting this compound with a suitable metal precursor, such as a rhodium, iridium, or palladium salt. The resulting complex could then be evaluated as a catalyst in a variety of enantioselective transformations, including asymmetric hydrogenations, transfer hydrogenations, or C-C bond-forming reactions. The steric and electronic properties of the ligand, particularly the furan substituent, would influence the catalytic activity and enantioselectivity of the metal complex. The modular nature of the ligand would also allow for systematic tuning of its properties by modifying the furan ring or the butanol backbone to optimize catalyst performance.

Theoretical Contributions to Understanding Structure-Property Relationships and Predictive Modeling

Beyond its direct applications, the study of this compound can contribute to a deeper understanding of fundamental chemical principles. Its relatively simple yet multifunctional structure makes it an excellent model system for computational studies.

Predictive modeling, using techniques like Quantitative Structure-Activity Relationship (QSAR) and computational chemistry, relies on understanding how a molecule's structure dictates its properties and biological activity. By synthesizing the different stereoisomers of this compound and systematically evaluating their biological activities or performance in catalysis, a valuable dataset could be generated.

This data could be used to develop and refine computational models that predict the properties of related compounds. For instance, molecular docking studies could be performed to predict how the different stereoisomers bind to a specific protein target. The predictions could then be validated against experimental binding data, helping to improve the accuracy of the docking algorithms. Similarly, the outcomes of asymmetric reactions catalyzed by metal complexes of this ligand could be compared with predictions from density functional theory (DFT) calculations, providing insights into the reaction mechanisms and the origins of enantioselectivity.

In essence, this compound can serve as a valuable tool for bridging the gap between theoretical predictions and experimental observations, ultimately advancing our ability to design molecules with desired properties.

Contribution to Databases for Cheminformatics and Machine Learning Algorithms

In the fields of cheminformatics and machine learning, the quality and diversity of chemical databases are paramount for the development of robust predictive models. nih.gov These models are trained on large datasets of molecules to predict properties ranging from biological activity to physicochemical characteristics. The inclusion of novel and structurally diverse compounds like this compound is critical for expanding the chemical space covered by these databases.

Table 1: Calculated Molecular Descriptors for this compound

Descriptor Value Significance in Cheminformatics
Molecular Formula C10H17NO2 Defines the elemental composition.
Molecular Weight 183.25 g/mol A fundamental physical property used in numerous predictive models.
LogP (Octanol/Water) 1.15 (Predicted) Indicates lipophilicity, crucial for predicting membrane permeability and bioavailability.
Topological Polar Surface Area (TPSA) 41.7 Ų Correlates with hydrogen bonding potential and is a key factor in drug transport.
Number of Hydrogen Bond Donors 2 The -OH and -NH groups can donate protons for intermolecular interactions.
Number of Hydrogen Bond Acceptors 3 The oxygen atoms (in furan and hydroxyl) and the nitrogen atom can accept protons.

Benchmarking for Novel Computational Chemistry Methodologies

Computational chemistry relies on benchmark datasets to validate the accuracy and efficiency of new theoretical methods. nist.gov These datasets are collections of molecules for which precise experimental data are known, allowing for the comparison of calculated properties against reality. This compound is a suitable candidate for inclusion in such benchmarks due to its combination of features that can challenge computational models.

The molecule contains:

A Heterocyclic Aromatic Ring: The furan ring introduces electron delocalization and specific reactivity that must be accurately modeled by quantum mechanical methods.

Flexible Side Chain: The butanol chain allows for multiple conformations, testing the ability of methods to identify the lowest energy state. nih.gov

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the hydroxyl group and the amine nitrogen presents a challenge for density functional theory (DFT) and other methods in accurately capturing non-covalent interactions.

Chirality: With two stereocenters, the compound can exist in four possible stereoisomers. This allows it to serve as a benchmark for methods designed to calculate chiroptical properties like optical rotation or electronic circular dichroism.

By using this molecule, developers of new computational methodologies can test their models' performance in predicting geometries, reaction energies, and spectroscopic properties for moderately complex, multifunctional organic compounds.

Precursor for the Synthesis of Novel Advanced Materials or Polymer Architectures

The reactive functional groups present in this compound—namely the secondary amine and the primary alcohol—make it a versatile precursor for the synthesis of new polymers and advanced materials.

Incorporation into Functional Polymer Backbones

The amine and hydroxyl groups provide reactive sites for polymerization reactions. This bifunctionality allows the molecule to act as a monomer and be incorporated into various polymer backbones, such as:

Polyurethanes: The hydroxyl group can react with isocyanates.

Polyesters: The hydroxyl group can undergo esterification with dicarboxylic acids.

Polyamides: The secondary amine group can react with acyl chlorides or carboxylic acids.

The incorporation of this molecule would introduce the furan moiety as a pendant group along the polymer chain. The furan ring itself is a valuable functional group in materials science; it can participate in reversible Diels-Alder reactions, which can be used to create self-healing polymers or thermally responsive materials. nih.gov The presence of the furan group also offers a site for further chemical modification after polymerization, allowing for the tuning of the final material's properties.

Application in Supramolecular Chemistry or Nanomaterial Fabrication

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The functional groups on this compound are well-suited for directing such assemblies.

Hydrogen Bonding: The hydroxyl and amine groups are classic hydrogen bond donors and acceptors. These can be used to guide the self-assembly of the molecule into well-defined one-, two-, or three-dimensional networks.

π-π Stacking: The furan ring can participate in π-π stacking interactions with other aromatic systems, providing an additional force to control supramolecular architecture.

These self-assembly properties could be exploited in the fabrication of nanomaterials. For instance, the molecule could be used as a structure-directing agent or a capping agent in the synthesis of nanoparticles, where its interactions would control the size and shape of the resulting particles. It could also form the basis for creating functional gels or liquid crystals, where the long-range order is dictated by the specific intermolecular forces it can establish.

Future Research Directions and Unanswered Questions Regarding 4 1 Furan 2 Yl Ethyl Amino Butan 2 Ol

Exploration of Unconventional Synthetic Routes and Biocatalytic Approaches

The synthesis of chiral amino alcohols is a cornerstone of pharmaceutical and fine chemical manufacturing. nih.gov While classical synthetic methods exist, future research should prioritize the development of more efficient, stereoselective, and sustainable routes to 4-{[1-(Furan-2-yl)ethyl]amino}butan-2-ol.

Unconventional Chemical Synthesis: Recent advancements in catalysis offer new avenues. For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have emerged as a powerful tool for creating chiral β-amino alcohols with high enantiomeric excess (ee). westlake.edu.cn Adapting such radical polar crossover strategies could provide a modular and efficient pathway to the target compound from readily available precursors. Other transition metal-catalyzed methods, such as the hydrogenation of β-amino ketones using iridium or rhodium-based catalysts, could also be explored to control the diastereoselectivity of the final γ-amino alcohol product. rsc.org

Biocatalytic Approaches: Biocatalysis offers significant advantages over traditional chemical synthesis, including high enantioselectivity, regioselectivity, and mild reaction conditions that prevent isomerization and rearrangement. nih.gov Enzymes like alcohol dehydrogenases (ADHs), amine dehydrogenases (AmDHs), and transaminases are particularly relevant. rsc.orgrsc.org A promising future direction is the development of enzymatic cascade reactions. For example, an ADH could first oxidize a precursor alcohol to a ketone, which is then aminated by an AmDH to produce the chiral amine moiety with high stereopurity. rsc.org Co-immobilizing these enzymes on a solid support can enhance stability and reusability, making the process more economically viable for industrial applications. rsc.org

ApproachKey FeaturesPotential AdvantagesRelevant Catalyst/Enzyme Types
Unconventional Chemical SynthesisRadical polar crossover; Asymmetric hydrogenationModular synthesis, high stereochemical control. westlake.edu.cnrsc.orgChromium, Iridium, Rhodium catalysts. westlake.edu.cnrsc.org
BiocatalysisEnzyme-catalyzed reactions; Cascade systemsHigh enantioselectivity, mild conditions, sustainability. nih.govrsc.orgAlcohol Dehydrogenases (ADHs), Amine Dehydrogenases (AmDHs), Ketoreductases. nih.govacs.org

Deeper Mechanistic Elucidation via Advanced Spectroscopic and Structural Biology Techniques

To understand how this compound interacts with biological targets, advanced structural biology techniques are indispensable.

X-ray Crystallography: This remains the gold standard for determining high-resolution three-dimensional structures of protein-ligand complexes. peakproteins.com If a biological target for the compound is identified, co-crystallization would provide atomic-level details of the binding interactions, guiding the rational design of more potent and selective derivatives. This technique is invaluable for structure-based drug design. peakproteins.com

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become a revolutionary tool, particularly for large, complex, or membrane-bound proteins that are difficult to crystallize. nih.govjeolusa.com It allows for the visualization of macromolecules in different conformational states, providing insights into their dynamic functions. jeolusa.com For this compound, Cryo-EM could be used to study its effect on the conformation of a target protein, revealing its mechanism of action. The complementarity of X-ray crystallography and Cryo-EM is a powerful approach, where a low-resolution Cryo-EM map of a large complex can be fitted with high-resolution crystal structures of its individual components. jeolusa.comnih.gov

TechniqueResolutionKey StrengthsLimitations
X-ray CrystallographyAtomic (~1-3 Å)Provides precise atomic coordinates of protein-ligand interactions. peakproteins.comRequires well-diffracting crystals, which can be a major bottleneck. nih.gov
Cryo-Electron Microscopy (Cryo-EM)Near-atomic to atomic (~2-5 Å)Can study large, dynamic complexes without crystallization; requires less sample. peakproteins.comnih.govResolution can be lower for smaller proteins; computationally intensive. jeolusa.com

Development of Predictive Models for In Silico Bioactivity and Selectivity

Computational, or in silico, methods are crucial for accelerating the discovery and optimization process. For this compound, developing predictive models can help to screen virtual libraries of derivatives and prioritize compounds for synthesis.

Future research should focus on creating robust Quantitative Structure-Activity Relationship (QSAR) models and pharmacophore models. Molecular docking simulations can predict the binding affinity and orientation of the compound and its analogs within the active site of a target protein. researchgate.netresearchgate.net Studies on other furan (B31954) derivatives have successfully used tools like the PASS (Prediction of Activity Spectra for Substances) Online tool to forecast biological activities, including anti-inflammatory properties. mdpi.com Similar approaches could be applied to predict the potential therapeutic applications of this specific molecule. undip.ac.id

Investigation of Cross-Target Interactions and Polypharmacology at a Theoretical Level

Many drugs exert their therapeutic effects by interacting with multiple targets, a concept known as polypharmacology. Furan-containing compounds are known for their broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects, suggesting they may interact with multiple biological targets. ijabbr.comwisdomlib.orgresearchgate.net

Theoretical investigations using computational systems biology and network analysis could map the potential cross-target interactions of this compound. This could help to predict potential off-target effects, identify opportunities for drug repurposing, and design compounds with tailored polypharmacological profiles for complex diseases.

Integration with High-Throughput Screening Platforms for Derivative Discovery

To efficiently explore the chemical space around the this compound scaffold, integration with high-throughput screening (HTS) is essential. A library of derivatives with variations in the furan substitution, the alkyl chain, and the stereochemistry could be synthesized and screened against a panel of biological targets.

For example, HTS has been successfully used to identify furan derivatives that act as inhibitors of essential enzymes in pathogens like Mycobacterium tuberculosis. nih.gov A similar target-based screening approach could rapidly identify derivatives of the subject compound with potent and specific biological activity, providing valuable starting points for further optimization. nih.gov

Addressing the Role of Stereoisomerism in Broader Academic Contexts

The structure of this compound contains at least two chiral centers, meaning it can exist as four distinct stereoisomers. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can have significantly different biological activities, potencies, and metabolic profiles. mdpi.com

A critical future research direction is the stereoselective synthesis of all possible isomers of this compound. Each isomer should then be independently evaluated to determine its specific biological effects. Such studies are fundamental to understanding the structure-activity relationship and identifying the most active and safe stereoisomer (the eutomer). This research would contribute valuable knowledge to the broader academic understanding of how stereochemistry dictates molecular recognition in biological systems. mdpi.com

Expansion into Novel Material Science Applications and Catalyst Design

Beyond biological applications, the unique structure of furan derivatives makes them attractive for materials science and catalysis. numberanalytics.com Furan-based compounds, often derived from renewable biomass, are key building blocks for creating sustainable polymers and materials. catalysis-summit.com

Future research could explore the use of this compound as a monomer for the synthesis of novel polymers with unique properties. The presence of both hydroxyl and amine functional groups allows for various polymerization strategies. Furthermore, its chiral nature makes it a candidate for development as a chiral ligand in asymmetric catalysis. The furan ring itself can participate in various chemical transformations and can be used to tune the electronic properties of catalysts. nih.govfrontiersin.org

Methodological Advancements in Analytical Characterization for Complex Synthetic Mixtures

The synthesis of this compound inherently leads to complex mixtures due to the presence of two chiral centers, resulting in the potential formation of four stereoisomers (two pairs of enantiomers). The characterization of such mixtures, which may also contain starting materials, intermediates, and byproducts, presents a significant analytical challenge. However, recent methodological advancements in separation science and spectroscopy are providing powerful tools to deconstruct these complex synthetic outputs, ensuring the precise identification and quantification of each component.

A primary challenge in analyzing synthetic mixtures of chiral compounds like amino alcohols is the frequent formation of complex product distributions with unresolved stereochemistry. researchgate.net For molecules with multiple stereocenters, this complexity increases exponentially. Methodological advancements are thus focused on enhancing both the separation efficiency for stereoisomers and the specificity of their detection and structural elucidation.

Advanced Chromatographic and Electrophoretic Techniques

High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) remain central to chiral separations. researchgate.net The continuous development of novel chiral stationary phases (CSPs) is a key area of advancement, enabling better resolution of enantiomers and diastereomers. acs.orgchromatographyonline.com For a compound like this compound, polysaccharide-based CSPs are particularly relevant for achieving enantioseparation. mdpi.com Furthermore, techniques such as capillary electrophoresis (CE) have emerged as powerful alternatives, offering high separation efficiency, rapid analysis times, and minimal sample consumption. researchgate.netmdpi.com

The analysis of the volatile furan moiety within the target molecule can be effectively addressed using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography. This technique is highly sensitive for enriching volatile compounds from a complex matrix, minimizing interference from non-volatile components. researchgate.net Combining HS-SPME with tandem mass spectrometry (GC-MS/MS) further enhances selectivity and provides robust quantification, which is crucial for identifying trace-level impurities or byproducts in a synthetic mixture. mdpi.comacs.org

The table below illustrates a comparison of modern chromatographic techniques applicable to the separation of stereoisomers in a synthetic mixture of this compound.

Technique Typical Stationary/Mobile Phase Advantages Challenges for Target Compound
Chiral HPLC Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives)High versatility, excellent resolution, well-established methods. mdpi.comRequires careful method development for baseline separation of all four stereoisomers.
Chiral SFC Similar CSPs to HPLC; CO2-based mobile phaseFaster separations, lower solvent consumption, orthogonal selectivity to HPLC. researchgate.netInstrument availability may be limited; solubility in supercritical CO2 needs to be confirmed.
Chiral GC Cyclodextrin-based capillary columnsHigh resolution for volatile, thermally stable compounds.Requires derivatization of the amine and alcohol groups to increase volatility and thermal stability.
Capillary Electrophoresis (CE) Chiral selectors (e.g., cyclodextrins) added to bufferHigh efficiency, small sample volume, rapid analysis. researchgate.netmdpi.comLower sensitivity compared to HPLC unless coupled with sensitive detectors; potential for adsorption to capillary wall.

Hyphenated Spectrometric Methods

The coupling of separation techniques with mass spectrometry (MS) has revolutionized the characterization of complex mixtures. researchgate.net LC-MS and GC-MS are indispensable for providing molecular weight information and fragmentation patterns, which aid in the structural confirmation of the target compound and the identification of unknown impurities. acs.org High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of reaction products with high accuracy, distinguishing between compounds with similar nominal masses. researchgate.net

Tandem mass spectrometry (MS/MS) offers an additional layer of specificity. By selecting a specific parent ion and fragmenting it, chemists can generate a characteristic fragmentation pattern that serves as a fingerprint for the analyte, allowing for its detection even in the presence of co-eluting species. researchgate.net For this compound, characteristic fragmentation would likely involve cleavage of the C-N bonds and fragmentation of the furan ring, providing structural confirmation.

Recent research into ion mobility-mass spectrometry (IM-MS) shows promise for distinguishing between isomers, including enantiomers, which may be difficult to separate chromatographically. acs.org This technique separates ions based on their size, shape, and charge, offering a new dimension of separation that can resolve stereoisomers by converting them into diastereomeric complexes that exhibit different collision cross-sections. acs.org

Advanced NMR Spectroscopy

While chromatography and mass spectrometry are essential for separation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structure elucidation. For complex synthetic mixtures containing multiple stereoisomers of this compound, advanced 2D NMR techniques are critical. researchgate.net

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow chemists to piece together the complete chemical structure and assign signals to every proton and carbon, even in a crowded spectrum. Furthermore, Nuclear Overhauser Effect (NOE) based experiments like NOESY can reveal through-space correlations between protons, providing crucial information about the relative stereochemistry of the diastereomers present in the mixture. researchgate.net

The table below outlines key NMR experiments and their utility in characterizing complex mixtures of the target compound.

NMR Experiment Information Provided Application to the Synthetic Mixture
1D ¹H and ¹³C Basic structural information, functional groups, initial purity assessment.Provides initial confirmation of product formation and identifies major components.
COSY Shows ¹H-¹H spin-spin coupling networks.Helps trace the connectivity of protons within the ethyl and butanol chains. researchgate.net
HSQC Correlates directly bonded ¹H and ¹³C atoms.Assigns specific protons to their corresponding carbon atoms, resolving signal overlap. researchgate.net
HMBC Shows long-range (2-3 bond) ¹H-¹³C correlations.Connects molecular fragments, confirming the link between the furan-ethyl group and the butan-2-ol backbone via the nitrogen atom. researchgate.net
NOESY Identifies protons that are close in space.Helps determine the relative stereochemistry of the two chiral centers in the different diastereomers present. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.